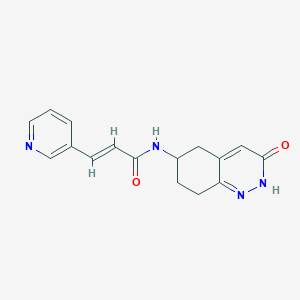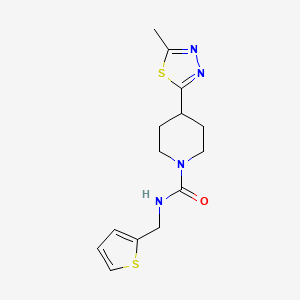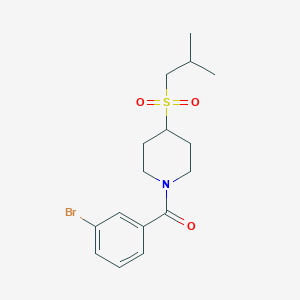
(E)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(pyridin-3-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(pyridin-3-yl)acrylamide is a useful research compound. Its molecular formula is C16H16N4O2 and its molecular weight is 296.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemistry and Biochemistry of Acrylamide
Acrylamide is primarily known for its industrial production and usage in synthesizing polyacrylamide. Polyacrylamide finds applications in soil conditioning, wastewater treatment, and as a laboratory tool for protein electrophoresis. The compound's presence in food, formed during processing under specific conditions, has prompted extensive research into its chemistry, biochemistry, and potential health impacts. Studies aim to develop a comprehensive understanding of acrylamide's formation, distribution in food, and its implications on human health, highlighting the need for improved food processing methods to minimize acrylamide content in the diet (Friedman, 2003).
Analytical and Mechanistic Aspects
The discovery of acrylamide in heat-treated, carbohydrate-rich foods has led to intensive investigations into its occurrence, chemistry, and toxicology. Efforts have been made to understand the chemical pathways leading to acrylamide formation, particularly its link to the Maillard reaction involving asparagine. This research also extends to exploring various strategies to control and reduce acrylamide levels in food products, with significant contributions from the food industry towards understanding and mitigating the potential health risks associated with dietary acrylamide exposure (Taeymans et al., 2004).
Mitigation Strategies in Food Production
The toxic properties of acrylamide, including neurotoxicity, genotoxicity, carcinogenicity, and reproductive toxicity, have been well documented. This has led to the development of various strategies aimed at reducing acrylamide formation in food products. These strategies include modifying food processing conditions, utilizing asparaginase to convert asparagine into aspartic acid, and employing novel approaches such as probiotics for acrylamide mitigation. The use of specific probiotic strains, particularly Lactobacillus, has emerged as a promising approach to reduce acrylamide levels in foods, showcasing the potential of biotechnological interventions in enhancing food safety (Khorshidian et al., 2020).
Acrylamide-Based Microgels and Hybrids
Acrylamide-based microgels have garnered attention due to their responsive behavior and chemical stability, making them suitable for applications in nanotechnology, drug delivery, sensing, and catalysis. The synthesis, properties, and applications of poly(N-isopropylacrylamide-co-acrylamide) microgels highlight the versatility of acrylamide derivatives in developing advanced materials with potential industrial and biomedical applications (Begum et al., 2019).
Propriétés
IUPAC Name |
(E)-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)-3-pyridin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c21-15(6-3-11-2-1-7-17-10-11)18-13-4-5-14-12(8-13)9-16(22)20-19-14/h1-3,6-7,9-10,13H,4-5,8H2,(H,18,21)(H,20,22)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJQJTZKMGHIMM-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NNC(=O)C=C2CC1NC(=O)C=CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=NNC(=O)C=C2CC1NC(=O)/C=C/C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(4-Tert-butylphenyl)methylsulfanyl]-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2510783.png)

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2510787.png)
![Ethyl 5-(2-chloropropanoylamino)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2510791.png)


![2-Chloro-N-[(4-cyanothiophen-2-yl)methyl]-N-methylpropanamide](/img/structure/B2510794.png)
![3-(1-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2510795.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2510797.png)

![9-benzyl-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2510800.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide](/img/structure/B2510803.png)
![N4-benzyl-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2510805.png)
